molecular formula C14H23F6N3O4S2 B186220 1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide CAS No. 178631-04-4

1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide

Cat. No. B186220
M. Wt: 475.5 g/mol
InChI Key: LECQXINNQGHJBM-UHFFFAOYSA-N
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Description

“1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide” is a chemical compound with the molecular formula C14H23F6N3O4S2 . It is also known by its English name “3-METHYL-1-OCTYLIMIDAZOLIUM BIS (TRIFLUOROMETHYLSULFONYL)IMIDE” and has a CAS number of 178631-04-4 .


Molecular Structure Analysis

The molecular structure of “1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide” has been analyzed using ab initio methods at the density functional theory (DFT) . Further studies have been conducted on the electronic and structural properties of similar compounds using DFT methods in addition to infrared and UV-vis spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide” have been studied. For example, volumetric, transport, thermodynamic, and other properties of similar compounds have been compiled . Additionally, the rotational diffusion of nonpolar and ionic solutes in similar compounds has been measured .

Scientific Research Applications

Extractive Distillation

1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide ([OMIM][Tf2N]) has been utilized as an extractive distillation entrainer for separating methanol from methyl acetate. This ionic liquid demonstrates a significant salting-out effect, making methanol the volatile component and eliminating the azeotropic point of the methanol-methyl acetate mixture when its mole fraction exceeds 0.4 (Shang et al., 2018).

Electrolyte in Supercapacitors

A eutectic ionic liquid mixture based on 1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide has been proposed as an electrolyte for supercapacitors. It exhibits excellent thermal properties, high temperature decomposition, and a very low melting temperature, making it suitable for a wide range of operating temperatures (Newell et al., 2018).

Liquid Crystalline Properties

The compound shows liquid crystalline behavior with certain anions. Its interaction with anions like trifluoromethanesulfonyl)imide influences the interlayer spacing in its mesophase, impacting its phase behavior (Bradley et al., 2002).

Liquid-Liquid Extraction

1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide has been studied for its efficacy in liquid-liquid extraction processes, particularly for the separation of ethanol from heptane. Its ability to act as a solvent in this context is evaluated based on parameters like selectivity and solute distribution ratio (Seoane et al., 2012).

Physical Properties

The physical properties of ionic liquids containing 1-Methyl-3-octylimidazolium cations, such as densities, melting points, and solubilities, have been measured. These properties are crucial for understanding the compound's behavior in different applications (Papaiconomou et al., 2006).

Free Radical Reactions

1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide has been used to promote the generation of ˙OOH free radicals, thereby transforming lignin model compounds and organosolv lignin effectively. This showcases its potential in catalysis and biomass conversion (Yang et al., 2015).

Ion Exchange and Adsorption

The use of 1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide in ion exchange and adsorption processes, particularly for environmental and analytical applications, has been explored. Its ultra-hydrophobic nature makes it a potential candidate for novel sorbents (Pang et al., 2017).

Synthesis of Nickel Nanoparticles

This compound has been used as a medium for the synthesis of small nickel nanoparticles via the chemical decomposition of organometallic precursors. The formation of regularly interspaced nanoparticle arrays in long-chain ionic liquids highlights its potential in nanomaterial synthesis (Yang et al., 2014).

Safety And Hazards

The safety data sheet for “1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide” advises avoiding contact with skin or inhalation of spillage, dust, or vapor. It also recommends avoiding dust formation and collecting and reclaiming or disposing of in sealed containers in licensed waste .

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-methyl-3-octylimidazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N2.C2F6NO4S2/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h10-12H,3-9H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECQXINNQGHJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23F6N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047955
Record name 1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide

CAS RN

178631-04-4
Record name 1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-3-n-octylimidazolium Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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